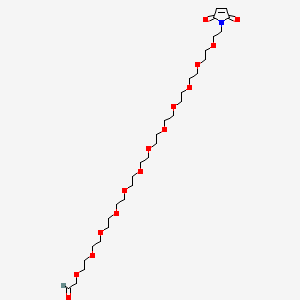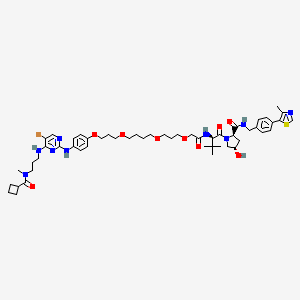
CDK12 inhibitor E9 S-isomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CDK12 inhibitor E9 S-isomer is a selective, covalent inhibitor of cyclin-dependent kinase 12 (CDK12). CDK12 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription and maintaining genomic stability. This compound has shown promise in cancer therapy due to its ability to inhibit CDK12 activity, thereby affecting the transcription of genes involved in DNA damage response and cell cycle regulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CDK12 inhibitor E9 S-isomer involves multiple steps, including the formation of key intermediates and final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors, automated systems, and stringent quality control measures to ensure consistency and scalability. The industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
CDK12 inhibitor E9 S-isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce or replace functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions vary depending on the desired transformation but typically involve controlled temperature, pressure, and pH .
Major Products
The major products formed from these reactions include modified derivatives of this compound with altered chemical and biological properties. These derivatives can be further studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
CDK12 inhibitor E9 S-isomer has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the chemical properties and reactivity of CDK12 inhibitors.
Biology: In biological research, this compound is employed to investigate the role of CDK12 in cellular processes such as transcription and DNA damage response.
Medicine: The compound has shown potential in cancer therapy by inhibiting CDK12 activity, leading to the suppression of tumor growth and proliferation.
Industry: This compound is used in the development of new therapeutic agents and as a reference compound in drug discovery .
Mecanismo De Acción
CDK12 inhibitor E9 S-isomer exerts its effects by covalently binding to the active site of CDK12, thereby inhibiting its kinase activity. This inhibition disrupts the phosphorylation of RNA polymerase II, leading to the downregulation of genes involved in DNA damage response and cell cycle progression. The compound specifically targets the hydrophobic pocket of CDK12, preventing ATP binding and subsequent phosphorylation events .
Comparación Con Compuestos Similares
CDK12 inhibitor E9 S-isomer is unique compared to other CDK12 inhibitors due to its selective and covalent binding mechanism. Similar compounds include:
THZ1: A non-covalent CDK12 inhibitor with a different binding mechanism.
CDK12-IN-3: Another selective CDK12 inhibitor with distinct chemical properties.
CDK13 inhibitors: Compounds targeting CDK13, which shares high sequence homology with CDK12 but has different biological functions
This compound stands out due to its potent and selective inhibition of CDK12, making it a valuable tool in cancer research and therapy.
Propiedades
Fórmula molecular |
C24H30N6O2 |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
N-[3-[[3-ethyl-5-[(2R)-2-(2-hydroxyethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C24H30N6O2/c1-3-17-16-25-30-22(26-18-8-7-9-19(14-18)27-23(32)4-2)15-21(28-24(17)30)29-12-6-5-10-20(29)11-13-31/h4,7-9,14-16,20,26,31H,2-3,5-6,10-13H2,1H3,(H,27,32)/t20-/m1/s1 |
Clave InChI |
CDCHESFKYUNJPV-HXUWFJFHSA-N |
SMILES isomérico |
CCC1=C2N=C(C=C(N2N=C1)NC3=CC(=CC=C3)NC(=O)C=C)N4CCCC[C@@H]4CCO |
SMILES canónico |
CCC1=C2N=C(C=C(N2N=C1)NC3=CC(=CC=C3)NC(=O)C=C)N4CCCCC4CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzo[d]imidazol]-2'-yl)benzenesulfonamide](/img/structure/B11933912.png)


![propan-2-yl (2S)-2-[[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]ethoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11933931.png)
![(2R,4S)-4-(4-Acetyl-1-piperazinyl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-1-piperidinecarboxamide Methanesulfonate](/img/structure/B11933934.png)
![(2R)-2-(5-fluoro-2-methoxypyridin-4-yl)-1-[(2S)-7-methyl-6-pyrimidin-2-ylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-yl]propan-1-one](/img/structure/B11933947.png)
![undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11933955.png)
![N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine](/img/structure/B11933963.png)
![(3R)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide](/img/structure/B11933967.png)



![(E)-but-2-enedioic acid;10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B11934004.png)
![4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11934007.png)
